molecular formula C10H9Br2N B1404565 2-(2,6-Dibromophenyl)-2-methylpropanenitrile CAS No. 1314739-04-2

2-(2,6-Dibromophenyl)-2-methylpropanenitrile

Cat. No.: B1404565
CAS No.: 1314739-04-2
M. Wt: 302.99 g/mol
InChI Key: MULCNFREZAHKDS-UHFFFAOYSA-N
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Description

2-(2,6-Dibromophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, a nitrile group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromophenyl)-2-methylpropanenitrile typically involves the bromination of a phenyl ring followed by the introduction of a nitrile group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromophenyl)-2-methylpropanenitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce amines.

Scientific Research Applications

2-(2,6-Dibromophenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromophenylacetonitrile
  • 2,6-Dibromophenylmethanol
  • 2,6-Dibromophenylacetate

Uniqueness

2-(2,6-Dibromophenyl)-2-methylpropanenitrile is unique due to the presence of both a nitrile group and a methyl group attached to the phenyl ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, as well as a useful tool in biological and medicinal studies.

Properties

IUPAC Name

2-(2,6-dibromophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULCNFREZAHKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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